molecular formula C24H27N3O3 B2824418 N-mesityl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide CAS No. 946321-83-1

N-mesityl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Cat. No.: B2824418
CAS No.: 946321-83-1
M. Wt: 405.498
InChI Key: YQXMLFAJQLPHRU-UHFFFAOYSA-N
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Description

N-mesityl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyridazinone core, a privileged scaffold known for its diverse biological activities. Research into similar pyridazinone-containing compounds has demonstrated their potential as inhibitors of protein-protein interactions, such as those involving PRMT5 and its substrate adaptor proteins, which are promising targets in oncology . The molecule also features a methoxyphenyl moiety, a group frequently explored in the development of novel pharmacologically active agents, including anthelmintics . This specific structural combination suggests potential research applications in developing novel enzyme inhibitors or targeted therapies. The presence of the mesityl (2,4,6-trimethylphenyl) group may be utilized to influence the compound's pharmacokinetic properties, such as metabolic stability and membrane permeability, by leveraging steric effects. This product is provided for research purposes to support investigations in hit-to-lead optimization, mechanism of action studies, and structure-activity relationship (SAR) analysis. For Research Use Only. Not for use in humans or as a veterinary product.

Properties

IUPAC Name

4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2,4,6-trimethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-16-14-17(2)24(18(3)15-16)25-22(28)6-5-13-27-23(29)12-11-21(26-27)19-7-9-20(30-4)10-8-19/h7-12,14-15H,5-6,13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXMLFAJQLPHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the mesityl and methoxyphenyl groups. Common reagents used in these reactions include:

    Pyridazine derivatives: These serve as the starting materials for the pyridazinone core.

    Mesityl chloride: Used to introduce the mesityl group.

    Methoxyphenyl derivatives: Employed to attach the methoxyphenyl group.

Reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The mesityl and methoxyphenyl groups can be substituted with other functional groups to create new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halides and nucleophiles.

Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in compounds with different aromatic or aliphatic groups.

Scientific Research Applications

N-mesityl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving pyridazinone derivatives.

    Industrial Chemistry: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism by which N-mesityl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating the target’s function.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Molecular Formula Substituent (Position 3) Side Chain Type Key Structural Features
Target Compound C₂₄H₂₉N₃O₃ (inferred) 4-Methoxyphenyl N-Mesityl butanamide Bulky mesityl, methoxy donor
5a: Benzyloxy derivative C₁₇H₁₅N₃O₄S Benzyloxy Benzenesulfonamide Sulfonamide polarity, benzyl ether
5b: 4-Nitrobenzyloxy derivative C₁₇H₁₄N₄O₆S 4-Nitrobenzyloxy Benzenesulfonamide Electron-withdrawing nitro group
5c: 4-Cyanobenzyloxy derivative C₁₈H₁₄N₄O₄S 4-Cyanobenzyloxy Benzenesulfonamide Polar cyano group

Physicochemical Properties

  • Solubility : Sulfonamide-containing analogs (5a-c ) exhibit higher aqueous solubility due to ionizable sulfonamide protons, whereas the target compound’s amide and methoxy groups may reduce solubility.
  • Spectral Data :
    • 5a-c : Characteristic ¹H NMR signals for benzyloxy protons (δ 5.35–5.41 ppm) and aromatic protons (δ 7.1–8.3 ppm). HRMS data confirm molecular weights within 0.5 ppm error .
    • Target Compound : Expected ¹H NMR signals include a singlet for methoxy (δ ~3.8 ppm) and mesityl methyl groups (δ ~2.3 ppm).

Research Findings

  • Bioactivity : While biological data for the target compound are unavailable, sulfonamide derivatives (5a-c ) are associated with enzyme inhibition (e.g., carbonic anhydrase) due to sulfonamide’s zinc-binding capacity . The target’s mesityl group may shift activity toward hydrophobic binding pockets.
  • Stability : Benzyloxy groups in 5a-c are susceptible to enzymatic or acidic hydrolysis, whereas the target’s methoxyphenyl and amide linkages may confer greater metabolic stability.

Biological Activity

N-mesityl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound with notable potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on available research findings.

The compound has the molecular formula C25H29N3O4C_{25}H_{29}N_{3}O_{4} and a molecular weight of approximately 435.524 g/mol. It is characterized by a pyridazinone moiety linked to a butanamide functional group, which contributes to its biological properties. The structural complexity allows for diverse interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic pathways are not extensively documented, related compounds often utilize techniques such as:

  • Refluxing in appropriate solvents.
  • Use of catalysts to enhance reaction rates.
  • Purification methods like high-performance liquid chromatography (HPLC) to ensure product purity.

Research into similar compounds suggests that this compound may exhibit various biological activities, including:

  • Analgesic properties : Potential modulation of pain pathways.
  • Anti-inflammatory effects : Inhibition of pro-inflammatory mediators.

The precise mechanisms remain to be fully elucidated, but computational studies indicate that the compound may interact with specific enzyme pathways or receptors involved in these processes.

Case Studies and Research Findings

  • Analgesic and Anti-inflammatory Activity :
    • A study on related compounds demonstrated significant analgesic and anti-inflammatory activities compared to standard medications like diclofenac sodium. The compounds exhibited a favorable ulcerogenic index, suggesting lower gastrointestinal toxicity .
  • Pharmacological Evaluation :
    • Compounds with similar structural features have been evaluated for their pharmacological properties. For instance, 2-substituted amino derivatives showed promising results in pain management and inflammation reduction, indicating that modifications in the chemical structure can enhance therapeutic efficacy .

Data Table: Summary of Biological Activities

Activity Test Compound Reference
AnalgesicModerate activity compared to diclofenac
Anti-inflammatorySignificant reduction in inflammatory markers
Ulcerogenic IndexMild potential compared to aspirin

Potential Applications

This compound holds promise for various applications in:

  • Pain management therapies : Due to its analgesic properties.
  • Anti-inflammatory treatments : For conditions involving chronic inflammation.
  • Further drug development : As a lead compound for synthesizing novel therapeutics targeting specific biological pathways.

Q & A

Q. What are the key structural features of N-mesityl-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, and how do they influence its physicochemical properties?

The compound contains a pyridazinone core, a mesityl (2,4,6-trimethylphenyl) group, and a 4-methoxyphenyl substituent. The pyridazinone moiety contributes to hydrogen-bonding potential, while the mesityl group enhances lipophilicity, which may improve membrane permeability. The methoxy group on the phenyl ring can influence electronic effects and metabolic stability. Structural analogs with similar substituents (e.g., chloro or methyl groups) have shown increased lipophilicity and stability in pharmacokinetic studies .

Q. What synthetic strategies are commonly employed for pyridazinone-based compounds like this molecule?

Multi-step synthesis is typical:

  • Step 1 : Formation of the pyridazinone core via cyclization of dihydrazides or condensation reactions.
  • Step 2 : Functionalization at the 3-position of pyridazinone using coupling reactions (e.g., Suzuki-Miyaura for aryl groups).
  • Step 3 : Amide bond formation between the pyridazinone derivative and mesityl-substituted butanamide. Critical parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–100°C for coupling steps), and catalysts (e.g., Pd for cross-coupling) .

Q. How is the compound characterized post-synthesis, and what analytical techniques are prioritized?

  • Purity : HPLC with UV detection (λ = 254 nm) and C18 columns.
  • Structural Confirmation : 1^1H/13^13C NMR to verify substituent integration and coupling patterns (e.g., pyridazinone protons at δ 6.5–7.5 ppm).
  • Mass Analysis : ESI-MS for molecular ion confirmation.
  • Thermal Stability : TGA/DSC to assess decomposition temperatures (>200°C for stable analogs) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound, particularly in amide bond formation?

Yield optimization involves:

  • Activation Reagents : Use HATU or EDCI/HOBt for efficient coupling.
  • Solvent Screening : Polar aprotic solvents (e.g., DCM/THF mixtures) improve reagent solubility.
  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine minimizes side products.
  • Purification : Gradient flash chromatography (hexane/EtOAc) or recrystallization from ethanol. Contradictions in reported yields (e.g., 40–70%) may arise from trace moisture or impurities in starting materials .

Q. What mechanistic hypotheses exist for the biological activity of pyridazinone derivatives, and how can they be tested?

Proposed mechanisms include:

  • Phosphodiesterase 4 (PDE4) Inhibition : Competitive binding assays using recombinant PDE4B and fluorescent cAMP analogs.
  • Antiproliferative Effects : MTT assays on cancer cell lines (e.g., ovarian A2780) with IC50_{50} comparisons to known inhibitors.
  • Structural-Activity Relationship (SAR) : Modifying the mesityl group to assess hydrophobicity vs. activity (e.g., replacing methyl with trifluoromethyl) .

Q. How can discrepancies in biological activity data between in vitro and in vivo models be resolved?

  • Metabolic Stability : Perform microsomal assays (e.g., human liver microsomes) to identify rapid clearance.
  • Solubility Limitations : Use PEG-400 or cyclodextrin formulations for in vivo dosing.
  • Off-Target Effects : Proteome-wide profiling (e.g., KinomeScan) to rule out kinase inhibition. For example, morpholine-containing analogs showed improved bioavailability in rodent models compared to in vitro data .

Q. What computational methods are suitable for predicting the binding mode of this compound to PDE4?

  • Docking Studies : AutoDock Vina or Glide with PDE4B crystal structure (PDB: 3G4G).
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability.
  • Free Energy Calculations : MM-GBSA to rank binding affinities of analogs. Validation via mutagenesis (e.g., Q369A in PDE4B) can confirm predicted interactions .

Methodological Considerations

Q. How should researchers design experiments to evaluate the compound’s pharmacokinetic (PK) profile?

  • ADME Screening :
  • Absorption : Caco-2 permeability assay.
  • Metabolism : CYP450 inhibition screening (e.g., CYP3A4/2D6).
    • In Vivo PK : Single-dose IV/PO studies in Sprague-Dawley rats with LC-MS/MS quantification.
    • Toxicology : Ames test for mutagenicity and hERG assay for cardiac risk .

Q. What strategies mitigate oxidative degradation of the pyridazinone core during storage?

  • Storage Conditions : Argon atmosphere at -20°C in amber vials.
  • Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v).
  • Lyophilization : Formulate as a lyophilized powder with trehalose .

Data Contradiction Analysis

Q. How can conflicting data on the compound’s solubility in aqueous vs. organic solvents be addressed?

  • Solvent Screening : Test DMSO, PBS (pH 7.4), and ethanol mixtures.
  • pH-Solubility Profile : Adjust pH (2–10) to identify optimal conditions.
  • Co-Solvency : Use 10% DMSO in PBS for cell-based assays.
    Discrepancies may arise from polymorphic forms; XRPD can identify crystalline vs. amorphous states .

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